甲基6-哌啶烟酸酯

描述

Synthesis Analysis

The synthesis of piperidine derivatives can involve several strategies. For instance, a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was synthesized using double asymmetric allylboration, aminocyclization, and carbamation, which could serve as a chiral building block for related alkaloids . Another approach utilized chiral 2-substituted-6-methyl 2,3-dihydropyridinones obtained from an asymmetric vinylogous Mannich reaction as intermediates for constructing chiral polyfunctional piperidine-based compounds . Additionally, the stereoselective synthesis of certain piperidine derivatives was achieved from d-glucose using Wittig-olefination and intramolecular reductive cyclization . Enzymatic desymmetrization with Aspergillus niger lipase was also employed for the asymmetric synthesis of 2-alkyl-6-methylpiperidines .

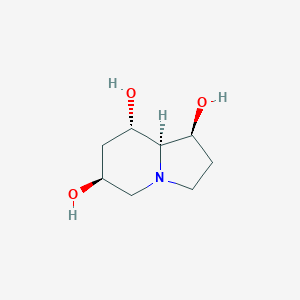

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be confirmed using various spectroscopic techniques and X-ray diffraction studies. For example, a novel piperidine-4-one derivative was characterized to determine its conformation, which was found to adopt a twist boat conformation . Similarly, the crystal structure of a 2:1 salt-type adduct formed between a pyrimidine derivative and piperidine was analyzed, revealing a complex network of hydrogen bonds .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. The 6-methyl group of certain compounds can be functionalized via alkylation and acylation reactions . Selective iodination and oxidative cleavage methods have also been demonstrated for the functionalization and transformation of piperidine derivatives . The reductive cyclization strategy is another key reaction for constructing the piperidine skeleton .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. For instance, the crystal structure of a piperidin-4-one oxime derivative was analyzed, showing that the molecule was nonplanar with a chair conformation for the piperidine ring . The diastereoselective reduction of cyclic β-enaminones provided a route to 2,6-disubstituted piperidines, highlighting the importance of stereochemistry in determining the properties of these compounds . Additionally, the crystal structure, DFT calculations, and Hirshfeld surface analysis of a bis(p-methoxyphenyl)piperidin-4-one derivative provided insights into the intermolecular interactions and electronic transitions within the crystal .

科学研究应用

癌症治疗疗效

含有哌啶药效团的化合物,包括类似于甲基6-哌啶烟酸酯的结构,在癌症研究中显示出有希望的结果。Ramalingam等人(2022年)的研究详细介绍了3-氯-3-甲基-2,6-二芳基哌啶-4-酮的合成和评价,展示了它们作为抗癌剂的潜力。这些化合物减少了血液系统癌细胞系的生长,并增加了促进凋亡的基因的表达,表明它们在癌症治疗研究中的重要性(Ramalingam et al., 2022)。

神经保护和神经精神病学应用

哌啶衍生物已被研究其对神经疾病的影响。Langston等人(1983年)的一项研究探讨了哌啶衍生物在引起帕金森病中的作用,突显了它们在神经药理学上的重要性(Langston et al., 1983)。此外,Zhu等人(2008年)研究了丙哌利定代谢物的作用,重点关注它们对尿道膀胱肌细胞中电压依赖的L型Ca2+电流的影响,这可能对过度活跃的膀胱综合征等疾病有影响(Zhu et al., 2008)。

抗微生物活性

Kumar等人(2008年)的研究展示了螺环哌啶-4-酮的抗微生物潜力。这些化合物针对结核分枝杆菌进行了评估,表明它们在对抗传染病中的作用(Kumar et al., 2008)。

在生化过程中的抑制作用

Takeiri等人(2011年)研究的新型哌啶化合物DTCM-戊二酰亚胺显示出对巨噬细胞活化的抑制作用,并抑制了小鼠的移植排斥。这种化合物抑制了巨噬细胞中LPS诱导的iNOS和COX-2的表达,表明它作为抗炎药的潜力(Takeiri et al., 2011)。

其他应用

- 精神疾病:研究探讨了哌啶在治疗精神疾病中的应用,研究其作为潜在心理治疗剂的作用机制(Abood et al., 1961)。

- LSD1抑制剂:Wu等人(2016年)合成了3-(哌啶-4-基甲氧基)吡啶化合物作为有效的LSD1抑制剂,表明它们在癌症治疗中的应用,因为它们能够调节组蛋白赖氨酸甲基化(Wu et al., 2016)。

安全和危害

未来方向

There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . The FDA needs to determine whether, in its view, 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .

属性

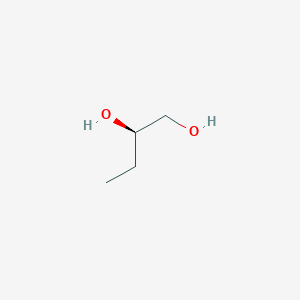

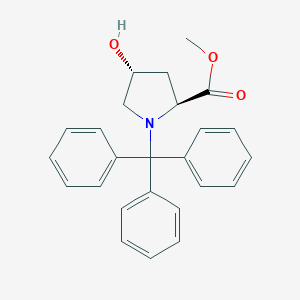

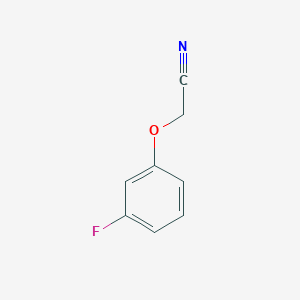

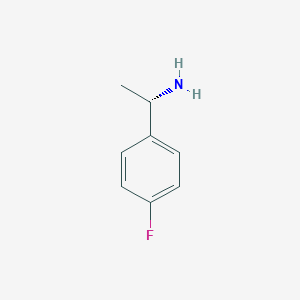

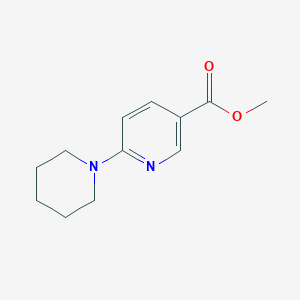

IUPAC Name |

methyl 6-piperidin-1-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-12(15)10-5-6-11(13-9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSPHYCMAZIKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383373 | |

| Record name | methyl 6-piperidinonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-piperidinonicotinate | |

CAS RN |

132521-82-5 | |

| Record name | methyl 6-piperidinonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。